molecular formula C2H2F3NO2 B8144803 Amino 2,2,2-trifluoroacetate

Amino 2,2,2-trifluoroacetate

Cat. No.: B8144803
M. Wt: 129.04 g/mol
InChI Key: BQLZTCOPOODXRE-UHFFFAOYSA-N
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Description

Amino 2,2,2-trifluoroacetate is an organofluorine compound characterized by the presence of an amino group and a trifluoromethyl group attached to an acetate backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with an appropriate amine under controlled conditions. For example, the reaction of trifluoroacetic acid with an amino alcohol can yield the desired compound . Another method involves the use of trifluoroacetyl chloride as a starting material, which reacts with an amine to form the amino trifluoroacetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Amino 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoroacetate oxides, while substitution reactions can produce a variety of substituted trifluoroacetates .

Mechanism of Action

The mechanism of action of amino 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various biochemical pathways, often by stabilizing reactive intermediates or altering the electronic properties of the molecule . This can lead to increased efficacy in pharmaceutical applications and improved performance in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino 2,2,2-trifluoroacetate is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical reactivity and stability. This combination makes it particularly valuable in applications requiring both nucleophilic and electrophilic properties .

Properties

IUPAC Name

amino 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3NO2/c3-2(4,5)1(7)8-6/h6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLZTCOPOODXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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